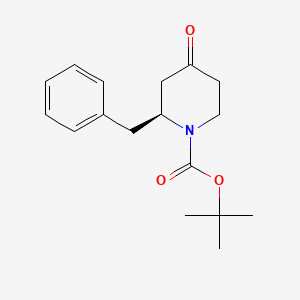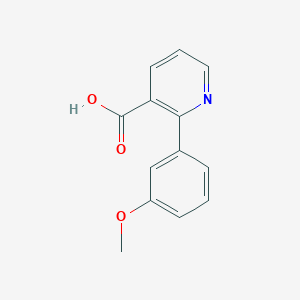![molecular formula C19H27N3O5 B1328815 [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-82-2](/img/structure/B1328815.png)
[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group, an oxoethyl group, and a phenylaminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
-
Introduction of the Oxoethyl Group: : The Boc-protected piperazine is then reacted with an oxoethylating agent, such as ethyl chloroformate, under basic conditions to introduce the oxoethyl group.
-
Coupling with Phenylaminoacetic Acid: : The final step involves the coupling of the intermediate with phenylaminoacetic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Deprotected piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile building block.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine ring can interact with various biological targets, while the phenylaminoacetic acid moiety can enhance binding through additional interactions.
類似化合物との比較
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar in structure but with a piperidine ring instead of piperazine.
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another piperazine derivative with different substituents.
Uniqueness
[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its combination of a piperazine ring with a tert-butoxycarbonyl group and a phenylaminoacetic acid moiety. This unique structure allows for diverse chemical modifications and applications in various fields of research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(N-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(26)21-11-9-20(10-12-21)16(23)13-22(14-17(24)25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKZAIVIYATBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)













